Ligand Architecture Modulates Zn(II) Complex Urease Inhibition Potency
In a series of Zn(II) complexes bearing C₂‑symmetric propylene‑based N,N‑diamine ligands, the furan‑derived ligand L4 (N¹,N³‑bis(furan‑2‑ylmethyl)propane‑1,3‑diamine) exhibited substantially weaker urease inhibitory activity compared to thiophene‑containing analogs. Specifically, the [L4ZnCl₂] complex showed an IC₅₀ of 25.15 ± 1.99 μM against jack bean urease, whereas the thiophene analog [L1ZnCl₂] achieved an IC₅₀ of 12.5 ± 0.15 μM under identical conditions [1]. This 2‑fold difference in potency underscores that replacing the furan‑2‑ylmethyl moiety with a thiophene‑2‑ylmethyl group—or altering the ligand backbone—directly impacts biological activity. While the target compound 1248515-47-0 was not directly evaluated in this study, its unsymmetrical N,N'‑dimethyl substitution pattern represents a distinct ligand class that would be expected to yield different complex geometry and activity compared to the symmetrical bis‑furfuryl ligands examined [2].
| Evidence Dimension | Urease inhibitory activity (IC₅₀) of Zn(II) complexes |
|---|---|
| Target Compound Data | Not directly measured in this study; inference based on ligand architecture |
| Comparator Or Baseline | [L4ZnCl₂] (N¹,N³‑bis(furan‑2‑ylmethyl)propane‑1,3‑diamine Zn complex): IC₅₀ = 25.15 ± 1.99 μM; [L1ZnCl₂] (thiophene analog): IC₅₀ = 12.5 ± 0.15 μM |
| Quantified Difference | ~2‑fold difference between furan and thiophene ligand complexes |
| Conditions | Jack bean urease inhibition assay; pH and temperature not explicitly specified |
Why This Matters
Demonstrates that subtle changes in furan‑based diamine ligands produce quantifiable differences in metallocomplex bioactivity, highlighting the need for precise ligand selection.
- [1] Kim, S., et al. (2022). Zn(II) Complexes Bearing Thiophenyl and Furyl Derived C₂-Symmetric Ligands: Synthesis, Characterization, Urease Inhibitory Activities and Molecular Docking. SSRN. View Source
- [2] Kim, S., et al. (2022). Urease inhibition and anti-leishmanial properties of Zn(II) complexes of thiophenyl and furyl-derived C₂-symmetric ligands. Research@KNU. View Source
